

UNC 0631 effective concentration range

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Compound Focus: **UNC 0631**

Cat. No.: S548266

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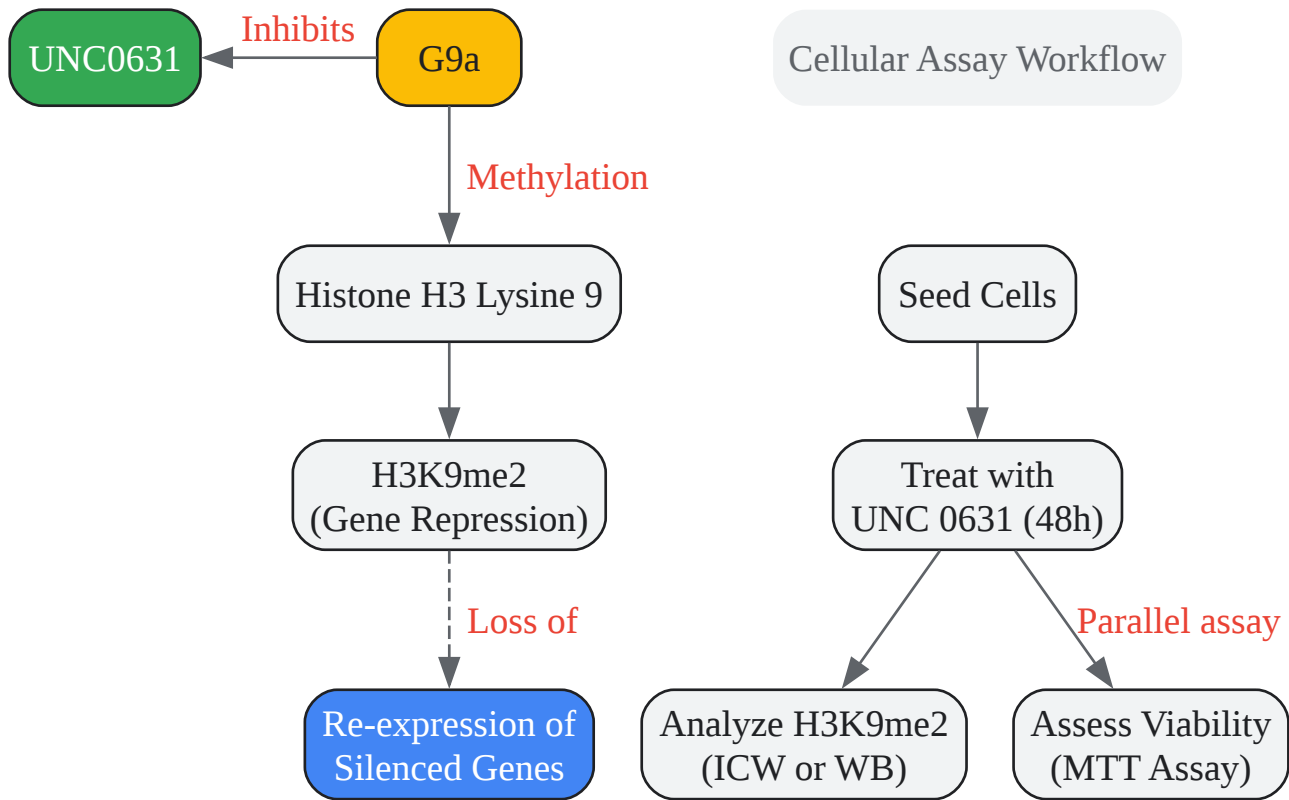
UNC 0631 Fact Sheet

Mechanism of Action: **UNC 0631** is a potent and selective inhibitor of the histone methyltransferase **G9a (EHMT2)**. It inhibits G9a's enzymatic activity, leading to a reduction in dimethylated histone H3 lysine 9 (H3K9me2) levels, an epigenetic mark associated with transcriptional repression [1] [2].

The following table summarizes its core activity data:

Parameter	Value	Description / Assay
Biochemical IC ₅₀	4 nM [1] [3] [4]	G9a enzyme inhibition (SAHH-coupled assay)
Cellular IC ₅₀ (H3K9me2 Reduction)	15 - 80 nM [1] [2]	In-Cell Western (ICW) assay in various cell lines (e.g., MDA-MB-231, MCF7, PC3).
Cytotoxicity EC ₅₀	1.8 - 6.4 μM [1]	MTT assay in various cell lines (e.g., HCT116, IMR-90, MDA-MB-231).
Recommended Working Concentration	~10 μM [4]	A concentration used in cell-based research for 48 hours.

The diagram below illustrates the mechanism of **UNC 0631** and a standard cellular assay workflow.



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Experimental Protocols

Here are detailed methodologies for key assays used to characterize **UNC 0631**'s activity, as referenced in the search results.

In-Cell Western (ICW) Assay for H3K9me2 Reduction

This protocol is adapted from the foundational research on **UNC 0631** [2].

- **Objective:** To quantify the reduction of H3K9me2 levels in cells as a measure of cellular target engagement.
- **Cell Lines:** Successfully used in MDA-MB-231, MCF7, PC3, HCT116, 22RV1, and IMR90 cells [1] [2].
- **Procedure:**
 - **Cell Seeding:** Plate cells in a multi-well plate (e.g., 96-well) and culture until adherent.

- **Compound Treatment:** Treat cells with a dose range of **UNC 0631** (e.g., 1 nM to 10 μ M) for **48 hours**. Include a DMSO vehicle control.
- **Fixation and Staining:**
 - Fix cells with paraformaldehyde.
 - Permeabilize cells with Triton X-100.
 - Block with a protein solution (e.g., BSA or Odyssey Blocking Buffer).
 - Incubate with a primary antibody against **H3K9me2**.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW).
 - Simultaneously stain cellular DNA with a far-red fluorescent dye like **DRAQ5** to normalize for cell number.
- **Detection and Analysis:** Image the plate using an infrared imaging system (e.g., Li-Cor Odyssey). The H3K9me2 signal is normalized to the DRAQ5 signal in each well. IC_{50} values are calculated using a sigmoidal dose-response curve fit.

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic concentration range [1] [4] [2].

- **Objective:** To assess the toxicity of **UNC 0631** and calculate the therapeutic index (toxicity EC_{50} / functional IC_{50}).
- **Procedure:**
 - **Treatment:** Seed and treat cells with **UNC 0631** as described for the ICW assay for **48 hours**.
 - **MTT Incubation:** Replace the medium with fresh medium containing **1 mg/mL MTT** and incubate for 1-2 hours at 37°C.
 - **Solubilization:** Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Carefully remove the MTT solution and dissolve the formazan crystals in acidified isopropanol or a DMSO/SDS solution.
 - **Measurement:** Measure the absorbance of the dissolved formazan at **570 nm**, correcting for background at 650 nm. The signal is proportional to the number of viable cells. EC_{50} values are calculated using a sigmoidal dose-response curve fit.

Troubleshooting Guide

Here are solutions to common problems you might encounter when using **UNC 0631**.

| **Problem** | **Possible Cause** | **Solution & Recommendation** | | :--- | :--- | :--- | | **Low Potency / High IC_{50} in Cells** | Poor compound solubility or stability in medium [2]. |

- Ensure stock solution is prepared in fresh, anhydrous DMSO [4].
- Warm the stock solution and vortex or sonicate before adding to medium [3].
- Confirm final DMSO concentration in culture is $\leq 0.1\%$.

| | **High Cell Toxicity** | Working concentration is too high. |

- Titrate the concentration. The **therapeutic index is wide** (e.g., ~100-fold in MDA-MB-231 cells) [1]. Aim for 50-250 nM for target engagement and avoid prolonged use $>10 \mu\text{M}$.

| | **Precipitate in Solution** | Exceeding solubility in buffer or medium. |

- **Stock (DMSO):** Warm to 37°C and sonicate [1] [4]. Do not store DMSO stocks for extended periods.
- **In vivo dosing:** Use a recommended vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline [4]. Prepare sequentially with mixing.

| | **Variable Results Between Cell Lines** | Differences in growth rate, permeability, or epigenetic state. |

- This is expected [1]. Always establish a dose-response curve (e.g., 1 nM - $10 \mu\text{M}$) for each new cell line and assay condition.

Key Technical Notes

- **Solubility:** **UNC 0631** is highly soluble in DMSO ($\geq 100 \text{ mg/mL}$) and ethanol ($\geq 5 \text{ mg/mL}$), but insoluble in water [4] [5].
- **Stability:** Store the powder at -20°C . For DMSO stock solutions, aliquot and store at -80°C , and avoid freeze-thaw cycles to maintain stability [1] [4].
- **Specificity:** **UNC 0631** was designed to be highly selective for G9a and its closely related partner GLP over other methyltransferases (e.g., SETD7, SETD8, PRMT3), contributing to its clean cellular phenotype [2].

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